molecular formula C18H39NO2 B048060 Safingol CAS No. 15639-50-6

Safingol

Cat. No. B048060
CAS RN: 15639-50-6
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Safingol synthesis has been a subject of interest to improve yield, stereoselectivity, and practicality. Several efficient asymmetric syntheses of Safingol have been developed. Notably, Sharma et al. (2007) describe two efficient asymmetric syntheses of (2S,3S)-safingol, starting from (R)-cyclohexylideneglyceraldehyde. The key steps include diastereoselective addition of alkylmagnesium or lithium reagents and simple organic transformations, highlighting a route with excellent diastereoselectivity and operational simplicity (Sharma, Gamre, & Chattopadhyay, 2007). Kokatla, Sagar, and Vankar (2008) developed syntheses of (2S,3S)-safingol and its natural (2S,3R)-isomer from 3,4,6-tri-O-benzyl glycals, employing a one-pot reduction of an azide and debenzylation under catalytic hydrogenation as the key step (Kokatla, Sagar, & Vankar, 2008).

Molecular Structure Analysis

Safingol's molecular structure is crucial to its function as a PKC inhibitor and its interaction with biological targets. The structure consists of a long hydrophobic tail and a hydroxyl group that mimics the natural sphingolipid backbone. This configuration allows safingol to integrate into cellular membranes and interact with its target proteins effectively.

Chemical Reactions and Properties

Safingol's chemical reactions primarily involve its interaction with protein kinase C, where it acts as an inhibitor. Safingol's ability to undergo metabolism into various bioactive molecules, including its N-acyl and N-methyl metabolites, illustrates its complex interaction with biological systems and its potential for diverse biological effects. The metabolism includes N-acylation to form ceramide-like compounds and N-methylation, leading to unique metabolites with potential biological activities (Morales et al., 2007).

Scientific Research Applications

  • Synthesis and Structural Study : Safingol can be efficiently synthesized from 3,4,6-tri-O-benzyl glycals, which is significant for its accessibility in research applications (H. Kokatla, R. Sagar, & Y. D. Vankar, 2008).

  • Inhibition of Sphingosine Kinase : Safingol acts as a sphingosine kinase inhibitor, reducing the formation of sphingosine-1 phosphate. This property is used to synergistically increase the cytotoxicity of chemotherapeutic agents in tumor cell lines (K. Hwang, B. Maurer, Reynolds Cp, & Min H. Kang, 2007).

  • Impact on Drug Accumulation and Sensitivity : Treatment with safingol increases drug accumulation and sensitivity in certain cell lines, correlated with inhibition of protein kinase C (C. Sachs, A. Safa, S. Harrison, & R. Fine, 1995).

  • Inducing Autophagy in Tumor Cells : Safingol induces autophagy in solid tumor cells by inhibiting protein kinase C and the PI3-kinase pathway (Jesse Coward et al., 2009).

  • Role in Cell Death Mechanisms : It induces accidental necrotic cell death in cancer cells through reactive oxygen species generation and autophagy repair mechanisms (Leong-Uung Ling et al., 2011).

  • Enhancing Antitumor Activity of Chemotherapy : Safingol enhances the antitumor activity of cisplatin in a sequence-dependent manner, showing promise in treating refractory adrenocortical cancer (R. Carvajal et al., 2006).

  • Application in Oral Squamous Cell Carcinoma : It induces apoptosis and autophagy in oral squamous cell carcinoma cells, supporting cell survival in an endoG-mediated manner (A. Masui et al., 2016).

  • Potential Side Effects : Its dermal application caused liver damage in female rats, highlighting the need for careful consideration of side effects in therapeutic applications (M. Carfagna, K. M. Young, & R. Susick, 1996).

  • Clinical Trials and Toxicology Studies : Safingol has been tested in phase 1 human clinical trials for its cytotoxic effects on cancer cells (Pablo R Morales et al., 2007).

properties

IUPAC Name

(2S,3S)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045768
Record name Safingol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Safingol

CAS RN

15639-50-6, 3102-56-5
Record name Safingol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15639-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safingol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safingol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAFINGOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Safingol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFINGOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above compound
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
129.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1054 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Safingol
Reactant of Route 2
Safingol
Reactant of Route 3
Safingol
Reactant of Route 4
Safingol
Reactant of Route 5
Safingol
Reactant of Route 6
Safingol

Citations

For This Compound
1,320
Citations
LU Ling, KB Tan, H Lin, GNC Chiu - Cell death & disease, 2011 - nature.com
… to be inhibited by safingol treatment, which … safingol-induced cancer cell death, and autophagy is likely to be a mechanism triggered to repair damages from ROS generation on safingol …
Number of citations: 150 www.nature.com
MA Dickson, RD Carvajal, AH Merrill Jr, M Gonen… - Clinical Cancer …, 2011 - AACR
… I study of a safingol, a putative inhibitor of SphK. Safingol was administered alone and, based on preclinical data, in combination with cisplatin. Safingol can be safely administered at …
Number of citations: 170 aacrjournals.org
J Coward, G Ambrosini, E Musi, JP Truman… - Autophagy, 2009 - Taylor & Francis
… may be due to safingol per se or another metabolite. Thus, our studies establish that safingol induces autophagy through inhibition of PKCs and PI3k by safingol directly rather than via …
Number of citations: 122 www.tandfonline.com
GK Schwartz, D Ward, L Saltz, ES Casper… - Clinical cancer research …, 1997 - AACR
… Because the in vivo activity of safingol … serum safingol levels, we performed a pilot clinical … Patients were treated in cohorts of three to six patients with safingol on day 1. If there was no …
Number of citations: 135 aacrjournals.org
CW Sachs, AR Safa, SD Harrison, RL Fine - Journal of Biological Chemistry, 1995 - ASBMB
… safingol on antineoplastic drug sensitivity and PKC activity of MCF-7 tumor cell lines. Safingol … However, only in MCF-7 DOX R cells did safingol treatment increase accumulation of [ 3 H]…
Number of citations: 116 www.jbc.org
LB Kedderis, HP Bozigian, JM Kleeman, RL Hall… - … and Applied Toxicology, 1995 - Elsevier
… to evaluate safingol toxicity when administered iv as a single agent and to evaluate safingol's … In an escalating dose study, dogs were administered safingol iv at 5, 10, 20, 30, 40, and 75 …
Number of citations: 59 www.sciencedirect.com
GK Schwartz, A Haimovitz-Friedman… - JNCI: Journal of the …, 1995 - academic.oup.com
… and the combination of safingol and MMC induced … safingol and PMA abrogated the safingolmediated enhancement of MMC-induced apoptosis. Conclusions: The PKC inhibitor safingol …
Number of citations: 131 academic.oup.com
JM Yun, TB Sim, HS Hahm, WK Lee… - The Journal of organic …, 2003 - ACS Publications
Various enantiomerically pure 2-acylaziridines were prepared efficiently from the corresponding aziridine-2-carboxylate via Weinreb's amide and the subsequent treatment of …
Number of citations: 124 pubs.acs.org
KB Tan, LU Ling, RM Bunte, WJ Chng… - Journal of controlled …, 2012 - Elsevier
… of safingol. The present study is the first to describe a rationally designed liposome formulation of safingol and demonstrate the anti-leukemic potential of liposomal safingol using a …
Number of citations: 31 www.sciencedirect.com
LU Ling, GNC Chiu - Cancer Research, 2007 - AACR
… with safingol for 24 hours. In conclusion, safingol alone was effective in inhibiting viability of breast and ovarian cancer cells, and synergism was demonstrated when safingol was used …
Number of citations: 2 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.